![molecular formula C18H16N2O3 B2506187 [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate CAS No. 728902-95-2](/img/structure/B2506187.png)

[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

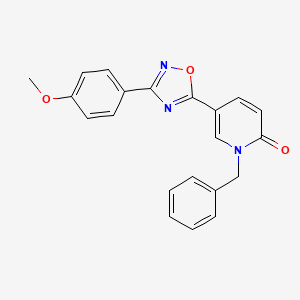

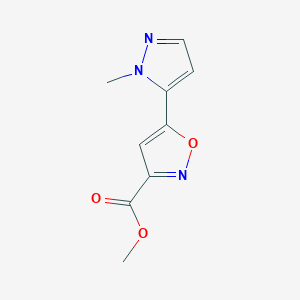

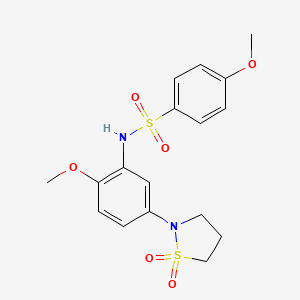

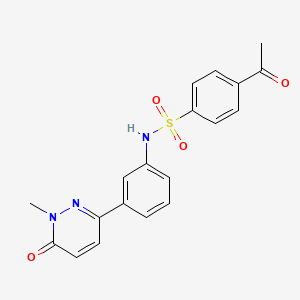

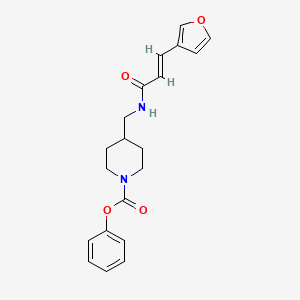

[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate is a compound that can be associated with the family of carbamates and benzoates, which are often explored for their potential applications in various fields such as medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of this compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical transformations. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole counterpart involves starting materials like 2-amino-4-(chloromethyl)thiazole and 2-amino-4-(chloromethyl)selenazole, respectively . Similarly, the synthesis of bicarbazole/cyanobenzene hybrid compounds includes the strategic placement of substituents to tune optoelectronic properties, which is achieved through a series of chemical reactions . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a compound significantly influences its properties and potential applications. For example, the bicarbazole/cyanobenzene hybrids discussed in the papers have their HOMO and LUMO energy levels adjusted by changing substituents, which affects their optoelectronic properties . This suggests that the molecular structure of this compound, particularly the placement of the phenylethyl and cyanobenzoate groups, would be critical in determining its electronic properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of carbamates and related compounds is an area of interest due to their potential biological activity. The paper on thiazole and selenazole carbamates indicates that these compounds can inhibit leukemia cell proliferation and possess antifilarial activity . This implies that this compound could also be evaluated for similar biological activities, depending on its reactivity profile.

Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability are crucial for the practical application of a compound. The optoelectronic properties of the bicarbazole/cyanobenzene hybrids, including their triplet energy and singlet-triplet bandgaps, are tailored by substituent modification, which could be relevant for the design of OLED materials . These properties would need to be characterized for this compound to assess its suitability for similar applications.

Propriétés

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 4-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c19-12-15-6-8-16(9-7-15)18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h1-9H,10-11,13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXGYRVWFPTFTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)

![2-[(Pyridin-4-yl)methyl]phenol](/img/structure/B2506116.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)

![1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide](/img/structure/B2506123.png)

![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2506125.png)